A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Properties, Reactivity, and Applications in Drug Discovery
A Technical Guide to Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: Properties, Reactivity, and Applications in Drug Discovery
Introduction: The Architectural Significance of a Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional orientation of pharmacophoric elements is paramount. Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate, a key building block, has emerged as a compound of significant interest. Its defining feature is the spirocyclic core, where two pyrrolidine rings are joined by a single quaternary carbon atom. This rigidified structure reduces the conformational flexibility inherent in acyclic and simple cyclic systems, a property highly desirable in drug design for enhancing binding affinity and selectivity towards biological targets.
This guide provides an in-depth examination of the chemical properties, reactivity, and strategic applications of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate. The molecule is uniquely functionalized with a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom (N1), leaving the second nitrogen (N7) as a secondary amine. This differential protection is the cornerstone of its utility, enabling chemists to perform selective and sequential modifications at two distinct vectors, thereby facilitating the rapid generation of diverse chemical libraries for drug screening programs. We will explore its fundamental physicochemical characteristics, detail key synthetic transformations, and discuss its role as a versatile intermediate in the development of novel therapeutics.[1][2]
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in both reaction flasks and biological systems. Understanding these characteristics is the first step in its effective application.
Structural and Identifying Information
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// Define nodes with positions C_spiro [label="C", pos="0,0!"]; N1 [label="N", pos="-1.2,0.5!"]; C2 [label="CH₂", pos="-2.2,0!"]; C3 [label="CH₂", pos="-1.8,-1!"]; C4 [label="CH₂", pos="-0.6,-1.2!"];
N7 [label="N-H", pos="1.2,0.5!"]; C6 [label="CH₂", pos="0.6,-1.2!"]; C8 [label="CH₂", pos="2.2,0!"]; C9 [label="CH₂", pos="1.8,-1!"];
// Boc group N1_Boc_C [label="C", pos="-1.5,1.8!"]; N1_Boc_O [label="O", pos="-1.5,2.6!", fontcolor="#EA4335"]; N1_Boc_O_tert [label="O", pos="-2.5,1.5!"]; C_tert [label="C", pos="-3.5,1.8!"]; CH3_1 [label="CH₃", pos="-3.2,2.8!"]; CH3_2 [label="CH₃", pos="-4.5,2.1!"]; CH3_3 [label="CH₃", pos="-3.8,0.8!"];
// Draw edges N1 -- C2 -- C3 -- C4 -- C_spiro -- N1; N7 -- C8 -- C9 -- C6 -- C_spiro -- N7;
// Boc group edges N1 -- N1_Boc_C [label="Boc"]; N1_Boc_C -- N1_Boc_O [style=double]; N1_Boc_C -- N1_Boc_O_tert; N1_Boc_O_tert -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3;
}
Caption: Chemical structure of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate.
Data Summary Table
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate | [3] |
| CAS Number | 885268-47-3 | [3] |
| Molecular Formula | C₁₂H₂₂N₂O₂ | [3][4] |
| Molecular Weight | 226.32 g/mol | [4] |
| Appearance | Colorless to Yellow Liquid | [5] |
| Boiling Point | 319.4 °C at 760 mmHg | [6] |
| Density | 1.08 g/cm³ | [6] |
| Flash Point | 147 °C | [6] |
| InChIKey | LZBANXJWOBNBLH-UHFFFAOYSA-N | [5] |
| Storage | Store at 2-8°C, sealed in dry, keep in dark place | [5] |
Synthesis and Commercial Availability
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is commercially available from multiple chemical suppliers, making it readily accessible for research and development purposes.[5][7]
While detailed, peer-reviewed synthetic procedures for this specific compound are not abundant in public literature, its synthesis would logically follow established principles of heterocyclic chemistry. The construction of the diazaspiro[4.4]nonane core is the primary challenge, often involving multi-step sequences.[2][8] General strategies may include intramolecular cyclization reactions or tandem processes to build the rigid bicyclic system.[8] Following the formation of the core 1,7-diazaspiro[4.4]nonane, the key step is the regioselective mono-protection of one nitrogen atom. The use of di-tert-butyl dicarbonate (Boc₂O) under carefully controlled stoichiometric and reaction conditions allows for the installation of the Boc group, yielding the title compound and leaving the N7 amine available for subsequent functionalization.
Chemical Reactivity and Key Transformations
The synthetic utility of this building block stems from the orthogonal reactivity of its two nitrogen centers. The Boc-protected N1 is stable under basic and nucleophilic conditions, while the unprotected N7 secondary amine serves as a versatile nucleophilic handle.
N-Deprotection: Unmasking the N1 Amine
The removal of the Boc group is a fundamental transformation, revealing the primary amine at the N1 position for further modification. This process is exclusively performed under acidic conditions.
Rationale: The Boc group is designed to be labile to acid. The mechanism involves protonation of the carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. This cation is typically quenched by a nucleophile or eliminated as isobutylene. The resulting carbamic acid is unstable and spontaneously decarboxylates to yield the free amine and carbon dioxide.
Experimental Protocol: Acid-Catalyzed Boc Deprotection
-
Dissolution: Dissolve tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane (5-10 mL per mmol of substrate).
-
Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically used in a 1:1 to 1:4 v/v ratio with DCM.
-
A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5-10 eq).
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup:
-
For TFA: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue is the TFA salt of the diamine. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the aqueous layer is basic. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield 1,7-diazaspiro[4.4]nonane.
-
For HCl/Dioxane: Concentrate the mixture to obtain the dihydrochloride salt. Alternatively, the free base can be obtained by basification as described above.
-
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// Edges Start -> Product_Salt [label=" Acidolysis "]; Reagents -> Product_Salt [style=dashed, arrowhead=none]; Product_Salt -> Final_Product [label=" Neutralization "]; Base_Workup -> Final_Product [style=dashed, arrowhead=none]; }
Caption: Workflow for the acid-catalyzed deprotection of the Boc group.
N-Functionalization: Derivatization of the N7 Amine
The free secondary amine at the N7 position is a potent nucleophile, readily participating in a variety of classical amine reactions. This allows for the introduction of diverse functional groups, which is the primary application of this scaffold.
-
N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
N-Alkylation: Reaction with alkyl halides or tosylates, often requiring a base and heat, to introduce alkyl substituents.
-
Reductive Amination: A two-step or one-pot reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a tertiary amine.
Representative Protocol: N-Acylation
-
Setup: To a solution of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate (1.0 eq) in anhydrous DCM, add a hindered base such as triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Quenching and Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N7-acylated product.
Applications in Medicinal Chemistry and Drug Development
The structural features of tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate make it an exceptionally valuable tool for drug discovery professionals.
-
Rigid Scaffold: Spirocycles lock the conformation of the two rings relative to each other. This rigidity can pre-organize appended pharmacophores into a conformation favorable for binding to a biological target, potentially increasing potency and reducing the entropic penalty of binding.[9][10]
-
Three-Dimensional Diversity: The spirocyclic core projects substituents into distinct vectors in 3D space. By functionalizing both the N1 (after deprotection) and N7 positions, chemists can explore a wide swath of chemical space, which is critical for optimizing structure-activity relationships (SAR).
-
Versatile Building Block: As a drug intermediate, it serves as a starting point for the synthesis of compound libraries.[1] The orthogonal protection scheme allows for a modular approach, where one part of the molecule can be built out from N7, followed by deprotection and subsequent elaboration at N1, or vice-versa. This strategic flexibility accelerates the discovery of lead compounds. The azaspiro[4.4]nonane core is found in a number of biologically active natural products and synthetic compounds, highlighting its status as a "privileged scaffold".[8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed.
-
GHS Hazard Information: Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Handling Recommendations: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with skin and eyes. Store the compound according to the supplier's recommendations, typically in a cool, dry, and dark environment to ensure its stability.[5]
References
- CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.
-
1,7-Diaza-spiro(4.4)nonane-1-carboxylic acid tert-butyl ester | C12H22N2O2 - PubChem. [Link]
-
tert-Butyl 1,7-diazaspiro(4.4)nonane-7-carboxylate | C12H22N2O2 - PubChem. [Link]
-
Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC - NIH. [Link]
-
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC - NIH. [Link]
-
Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]
-
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC - NIH. [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. [Link]
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